![molecular formula C10H18Cl2N2O B13470895 1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride](/img/structure/B13470895.png)
1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-Aminobicyclo[111]pentan-1-yl}piperidin-2-one dihydrochloride is a chemical compound with the molecular formula C10H18Cl2N2O It is known for its unique bicyclic structure, which includes a piperidin-2-one ring and an aminobicyclo[111]pentane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the aminobicyclo[1.1.1]pentane moiety: This step involves the preparation of the aminobicyclo[1.1.1]pentane core through a series of reactions, such as carbene insertion into the central bond of bicyclo[1.1.0]butanes or nucleophilic/radical addition across the central bond of [1.1.1]propellanes.
Coupling with piperidin-2-one: The aminobicyclo[1.1.1]pentane intermediate is then coupled with piperidin-2-one under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials. The process may also involve purification steps to ensure the final product meets the required purity standards.
Analyse Des Réactions Chimiques
Types of Reactions
1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3-Aminobicyclo[1.1.1]pentan-1-yl)methanol: A related compound with a similar bicyclic structure but different functional groups.
3-Aminobicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride: Another similar compound with a carboxylic acid group instead of the piperidin-2-one moiety.
Uniqueness
1-{3-Aminobicyclo[1.1.1]pentan-1-yl}piperidin-2-one dihydrochloride is unique due to its combination of the aminobicyclo[1.1.1]pentane core and the piperidin-2-one ring. This unique structure imparts specific chemical and biological properties that make it valuable for various research applications.
Propriétés
Formule moléculaire |
C10H18Cl2N2O |
|---|---|
Poids moléculaire |
253.17 g/mol |
Nom IUPAC |
1-(3-amino-1-bicyclo[1.1.1]pentanyl)piperidin-2-one;dihydrochloride |
InChI |
InChI=1S/C10H16N2O.2ClH/c11-9-5-10(6-9,7-9)12-4-2-1-3-8(12)13;;/h1-7,11H2;2*1H |
Clé InChI |
FLBBWZCCUVELTM-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C(=O)C1)C23CC(C2)(C3)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[3-(Methoxymethyl)piperidin-3-yl]acetonitrile hydrochloride](/img/structure/B13470814.png)
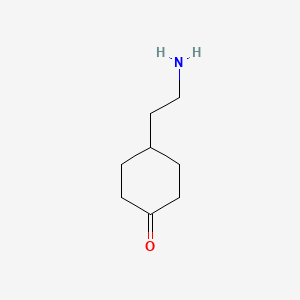
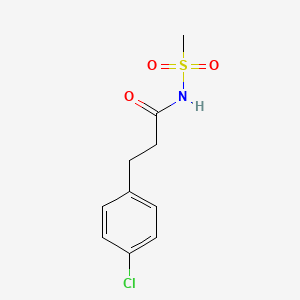
![Methyl[4-(trimethylsilyl)butyl]aminehydrochloride](/img/structure/B13470839.png)
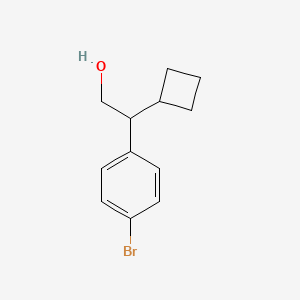
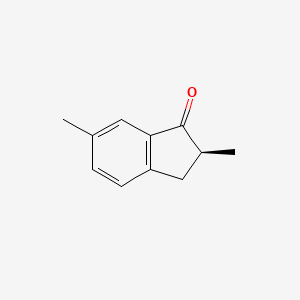
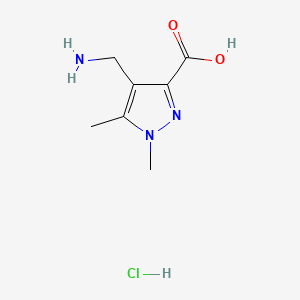
![4-Hydroxy-N-[4-(methylsulfanyl)phenyl]benzamide](/img/structure/B13470849.png)
![Ethyl 7-iodoimidazo[4,3-b][1,3]thiazole-3-carboxylate](/img/structure/B13470858.png)
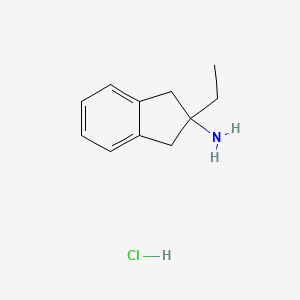
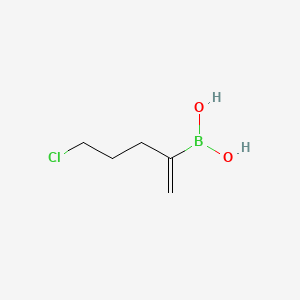
![2-Tert-butyl 1-methyl 4-amino-2-azabicyclo[2.1.1]hexane-1,2-dicarboxylate](/img/structure/B13470871.png)

![Tert-butyl 1-{[(benzyloxy)carbonyl]amino}-8,8-difluoro-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13470892.png)
